molecular formula C11H13NOS2 B14421786 3-Benzyl-4-(hydroxymethyl)-1,3-thiazolidine-2-thione CAS No. 85127-60-2

3-Benzyl-4-(hydroxymethyl)-1,3-thiazolidine-2-thione

Cat. No.: B14421786
CAS No.: 85127-60-2
M. Wt: 239.4 g/mol
InChI Key: FGEWQTYHMHPKOG-UHFFFAOYSA-N
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Description

3-Benzyl-4-(hydroxymethyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that contains a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-(hydroxymethyl)-1,3-thiazolidine-2-thione typically involves the reaction of benzylamine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-(hydroxymethyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-Benzyl-4-(hydroxymethyl)-1,3-thiazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-(hydroxymethyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
  • Thiamine (Vitamin B1)
  • Other thiazolidine derivatives

Comparison

3-Benzyl-4-(hydroxymethyl)-1,3-thiazolidine-2-thione is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for various applications.

Properties

CAS No.

85127-60-2

Molecular Formula

C11H13NOS2

Molecular Weight

239.4 g/mol

IUPAC Name

3-benzyl-4-(hydroxymethyl)-1,3-thiazolidine-2-thione

InChI

InChI=1S/C11H13NOS2/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2

InChI Key

FGEWQTYHMHPKOG-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=S)S1)CC2=CC=CC=C2)CO

Origin of Product

United States

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